molecular formula C9H12N4O2 B1421693 5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine CAS No. 1248907-76-7

5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B1421693
CAS No.: 1248907-76-7
M. Wt: 208.22 g/mol
InChI Key: TYGPVEUIWGAYSE-UHFFFAOYSA-N
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Description

5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features both oxazole and oxadiazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine typically involves the formation of the oxazole and oxadiazole rings through cyclization reactions. One common method includes the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with appropriate reagents to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: Compounds like 3,5-dimethyl-4-isoxazolecarboxylic acid.

    Oxadiazole Derivatives: Compounds such as 2-amino-5-phenyl-1,3,4-oxadiazole.

Uniqueness

5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine is unique due to the presence of both oxazole and oxadiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-5-7(6(2)15-13-5)3-4-8-11-12-9(10)14-8/h3-4H2,1-2H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGPVEUIWGAYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677746
Record name 5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248907-76-7
Record name 5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine

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